2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring and a pyridazine ring. Piperidine is a common structural motif in many pharmaceuticals . Pyridazine is a heterocyclic compound with two nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridazine rings would likely contribute to the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the pyridazine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyridazine rings might affect its solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis plays a crucial role in the development of compounds with potential therapeutic applications. For instance, the synthesis of a new class of pyridazin-3-one derivatives through reactions in acetic anhydride between active methylene compounds and 3-oxo-2-arylhydrazonopropanals was established, showcasing the method's efficiency and the compounds' potential as chemical intermediates for further pharmacological studies (Ibrahim & Behbehani, 2014).
Biological Activities
Research on related compounds has highlighted significant biological activities, which could imply similar potential for the compound . For example, certain pyrrolidine and piperidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, indicating the broader applicability of these classes of compounds in managing pain and inflammation (Demchenko et al., 2015).
Potential Medicinal Applications
The investigation into the structural and electronic properties of anticonvulsant drugs, including compounds with piperidin-4-yl groups, reveals critical insights into their pharmacological efficacy. Such studies provide a foundation for understanding how modifications in the chemical structure can influence therapeutic outcomes, potentially guiding the development of new drugs for neurological disorders (Georges et al., 1989).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-10-16-2-1-3-17(16)19-21(18)12-14-4-7-20(8-5-14)11-15-6-9-23-13-15/h10,14-15H,1-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZOWGRLIHCMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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